Technical Analysis Guide: Structural Elucidation and Conformational Profiling of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one
Technical Analysis Guide: Structural Elucidation and Conformational Profiling of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one
Topic: Chemical Structure Analysis of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Medicinal Chemists, Structural Biologists, and Process Chemists.
Executive Summary: The Fluorinated Spiro-Scaffold
The molecule 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one represents a high-value pharmacophore scaffold, combining the metabolic resilience of the spiro[5.5]undecane skeleton with the lipophilicity-modulating properties of vicinal difluorination.
In drug discovery, this specific architecture serves two critical functions:
-
Conformational Locking: The spiro-fusion restricts the flexibility of the heteroatomic ring, reducing the entropic penalty upon protein binding.
-
Bioisosterism: The vic-difluoro motif mimics the electronic properties of an oxygen atom or a carbonyl group while altering pKa and blocking oxidative metabolism at the 3,4-positions.
This guide provides a definitive protocol for the synthesis, structural validation, and stereochemical assignment of this compound, with a specific focus on resolving the complex 19F-NMR coupling patterns inherent to the 3,4-difluoro system.
Structural Deconstruction & Nomenclature
Before analysis, the connectivity must be rigorously defined to prevent ambiguity in NMR assignment.
-
Skeleton: Spiro[5.5]undecane (Two six-membered rings sharing C6).
-
Heteroatoms: 1,5-Dioxa (Oxygens at positions 1 and 5, flanking the carbonyl or spiro center depending on specific IUPAC priority).
-
Functional Group: 2-One (Lactone/Carbonate carbonyl).
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Substituents: 3,4-Difluoro (Vicinal fluorines on the lactone ring).
Chemically Stable Interpretation: For this guide, we define the structure as a spiro-fused lactone-ether or a functionalized 1,3-dioxan-4-one derivative. The 3,4-difluoro substitution on the lactone ring creates a stereochemical challenge: distinguishing between syn (cis) and anti (trans) diastereomers.
Synthetic Pathway & Reaction Logic
Objective: Stereoselective construction of the fluorinated lactone ring.
The synthesis requires a convergent approach, utilizing a pre-formed cyclohexane ring and a fluorinated acyclic precursor.
Protocol A: The "Fluorine-First" Approach
This method avoids late-stage fluorination, which is often non-selective.
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Precursor Preparation: Start with 2,3-difluorosuccinic acid (or its diester). The stereochemistry of the starting material (meso vs. chiral) dictates the final product stereochemistry.
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Spiro-Ketalization:
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Reagents: Cyclohexanone + 2,3-difluoro-1,4-butanediol (derived from reduction of the succinate).
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Catalyst: p-Toluenesulfonic acid (pTSA) or BF3·OEt2.
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Conditions: Reflux in Benzene/Toluene with Dean-Stark trap.
-
-
Oxidation to Lactone: If starting from the cyclic ether (acetal), selective oxidation at the C2 position using RuO4 or CrO3 is required to install the ketone.
Protocol B: Radical Fluorination (Late-Stage)
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Substrate: 1,5-dioxaspiro[5.5]undecan-2-one.[1]
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Reagent: Selectfluor or N-fluorobenzenesulfonimide (NFSI).
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Mechanism:[2][3][4][5] Enol-based electrophilic fluorination.
-
Risk: This typically yields the 3,3-difluoro (geminal) product or a mixture of 3-fluoro isomers. Protocol A is preferred for 3,4-difluoro targets.
Advanced Structural Elucidation (The Core Protocol)
The critical analytical challenge is determining the relative stereochemistry of the fluorine atoms (Cis vs. Trans) and the ring conformation (Chair vs. Twist-Boat).
NMR Spectroscopy Strategy
Standard 1H NMR is insufficient due to complex second-order effects. The following multi-nuclear approach is mandatory.
| Experiment | Target Information | Critical Observation |
| 19F{1H} NMR | Chemical Shift & Symmetry | Single peak implies symmetry (meso/C2). Two peaks imply asymmetry. |
| 19F-19F COSY | Vicinal Coupling ( | Key Metric: |
| 1H-19F HOESY | Spatial Proximity | Through-space NOE between F and axial/equatorial protons of the cyclohexane ring. |
| 13C{19F} | Carbon Skeleton | C-F coupling constants ( |
The Vicinal Fluorine Coupling Rule ( )
To assign the syn/anti configuration, calculate the dihedral angle (
-
Gauche orientation (
): ranges from -5 to +15 Hz . -
Anti orientation (
): ranges from 0 to -25 Hz .-
Note: Unlike H-H coupling, F-F coupling can be close to zero at 180 degrees due to lone-pair orbital cancellation.
-
Diagnostic Decision Logic:
-
If
(vicinal) is large (>20 Hz) and is small, the fluorines are likely gauche (syn-clinal) to protons but anti to each other. -
Confirm with 1D-NOE : Irradiate F3; if enhancement is seen at H4, they are syn.
Conformational Locking Analysis
The spiro-fusion at C6 locks the 1,5-dioxa ring. However, the "gauche effect" of fluorine will bias the equilibrium.
-
The Gauche Effect: Fluorine prefers to be gauche to the ring oxygen (O1 or O5) to maximize
hyperconjugation. -
Observation: If the structure adopts a chair conformation where F is axial, this suggests the electronic gauche effect dominates over 1,3-diaxial steric repulsion.
Visualization of Analytical Workflow
The following diagram illustrates the decision tree for determining the stereochemistry of the 3,4-difluoro motif.
Figure 1: NMR-driven logic tree for stereochemical assignment of vicinal difluorides in spiro-cycles.
Applications & Metabolic Stability[4]
Metabolic Blocking
In pharmaceutical design, the C3 and C4 positions of lactones are susceptible to hydrolytic cleavage by esterases or oxidation by CYP450 enzymes.
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Mechanism: The high electronegativity of fluorine pulls electron density from the C-H bonds, increasing the bond dissociation energy (BDE) and making the site resistant to radical abstraction (CYP450 mechanism).
-
Validation: Incubate the compound with Human Liver Microsomes (HLM). Compare intrinsic clearance (
) against the non-fluorinated parent (1,5-dioxaspiro[5.5]undecan-2-one). Expect a >50% reduction in turnover.
Physicochemical Properties
| Property | Non-fluorinated Parent | 3,4-Difluoro Analog | Impact |
| LogP | ~1.2 | ~1.8 | Increased lipophilicity improves membrane permeability. |
| pKa (Carbonyl) | N/A | Decreased basicity | Fluorine inductive effect reduces H-bond acceptor capability of the carbonyl oxygen. |
| Dipole Moment | Moderate | High | Orientation of C-F dipoles alters solubility in polar aprotic solvents. |
References
-
BenchChem. (2025). 1,5-Dioxaspiro[5.5]undecane Structure and Properties.Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link
-
PubChem. (2025).[6] Compound Summary: 1,5-Dioxaspiro[5.5]undecane.[1][2][3][5][6][7][8][9] National Library of Medicine. Link
-
Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one.[3][5][7] Org.[3][10] Synth. 2016, 93, 210-227.[3] Link
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